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Compound of Interest

Compound Name: P9R

Cat. No.: B15567480 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: P9R is a synthetic, defensin-like peptide with potent, broad-spectrum antiviral

activity against a range of pH-dependent viruses.[1][2] It is an analog of P9, a peptide derived

from mouse β-defensin-4, modified to have a higher net positive charge, which significantly

enhances its antiviral efficacy.[1][3] P9R's mechanism of action is dual-functional, targeting

both the virus particle and a host cell pathway, making it a promising candidate for antiviral

research and development.[1][4] It has demonstrated effectiveness against several respiratory

viruses, including influenza viruses, multiple coronaviruses (SARS-CoV, MERS-CoV, and

SARS-CoV-2), and rhinoviruses.[1]

Mechanism of Action
P9R exerts its antiviral effect through a two-pronged mechanism that is essential for its activity:

Direct Viral Binding: The positively charged P9R peptide directly binds to the surface of

negatively charged virus particles.[1] This binding is a prerequisite for its antiviral function.

Studies have shown that analogs of P9R that cannot bind to viruses, even if they possess a

high positive charge, fail to inhibit viral replication.[1][4]

Inhibition of Endosomal Acidification: After binding to the virus, the P9R-virus complex enters

the host cell via endocytosis. Many viruses, particularly enveloped ones, rely on the

acidification of the endosome (a drop in pH) to trigger conformational changes in their

surface proteins, leading to fusion with the endosomal membrane and release of the viral
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genome into the cytoplasm. P9R, being an alkaline peptide, effectively blocks this

acidification process.[1][5] By preventing the necessary pH drop, P9R traps the virus within

the endosome, inhibiting its uncoating and subsequent replication.[5][6]

This dual-action mechanism—requiring both virus binding and inhibition of a host pathway—is

critical for its broad-spectrum activity against viruses that utilize the endosomal entry route.[1]
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Caption: P9R's dual mechanism of action against pH-dependent viruses.
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Data Presentation
Table 1: Antiviral Activity of P9R Against Various
Respiratory Viruses

Virus Cell Line Assay Type IC50 (μg/mL) Reference

SARS-CoV-2 Vero-E6
Plaque

Reduction
~2.5 [1]

MERS-CoV Vero-E6
Plaque

Reduction
~5.0 [1]

SARS-CoV Vero-E6
Plaque

Reduction
~5.0 [1]

Influenza

A(H1N1)pdm09
MDCK

Plaque

Reduction
~12.5 [1]

Influenza

A(H7N9)
MDCK

Plaque

Reduction
~12.5 [1]

Rhinovirus A549
Plaque

Reduction
~12.5 [1]

IC50 (Inhibitory Concentration 50%) is the concentration of P9R required to inhibit viral plaque

formation by 50%.

Table 2: Cytotoxicity of P9R in Different Cell Lines
Cell Line Assay Type CC50 (μg/mL) Reference

MDCK (Canine

Kidney)
MTT >300 [1]

Vero-E6 (Monkey

Kidney)
MTT >300 [1]

A549 (Human Lung) MTT >300 [1]

CC50 (Cytotoxic Concentration 50%) is the concentration of P9R that causes a 50% reduction

in cell viability. The high CC50 values indicate low cytotoxicity of the peptide.
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Experimental Protocols
Protocol for Determining Antiviral Activity: Plaque
Reduction Assay
This assay is the gold standard for quantifying the infectivity of lytic viruses and assessing the

efficacy of antiviral compounds. It measures the reduction in the number of viral plaques

formed in a cell monolayer in the presence of the test compound.

Materials:

P9R peptide stock solution (e.g., 1 mg/mL in sterile water or PBS)

Target virus stock with a known titer (PFU/mL)

Appropriate host cell line (e.g., Vero-E6 for coronaviruses, MDCK for influenza)

Cell culture medium (e.g., DMEM, EMEM)

Fetal Bovine Serum (FBS)

Virus growth medium (culture medium with low serum, e.g., 2% FBS, and supplements like

TPCK-trypsin for influenza)

Overlay medium (e.g., 1:1 mixture of 2X medium and 1.6% agarose or methylcellulose)

Crystal Violet staining solution (0.1% w/v in 20% ethanol)

6-well or 12-well cell culture plates

Sterile PBS

Procedure:

Cell Seeding: Seed the host cells into 6-well or 12-well plates at a density that will result in a

confluent monolayer (95-100%) on the day of infection. Incubate for 24-48 hours at 37°C

with 5% CO₂.
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Peptide-Virus Incubation: Prepare serial dilutions of the P9R peptide in virus growth medium.

Mix each dilution with an equal volume of virus stock (diluted to yield 50-100 plaques per

well). Incubate this mixture for 1 hour at 37°C to allow P9R to bind to the virus particles.[1] A

virus-only control (mixed with medium instead of peptide) must be included.

Cell Infection: Wash the confluent cell monolayers twice with sterile PBS. Inoculate the cells

with 200 µL (for 12-well plates) of the P9R-virus mixture.

Adsorption: Incubate the plates for 1 hour at 37°C to allow for viral adsorption, gently rocking

the plates every 15 minutes.

Overlay Application: Remove the inoculum from the wells. Add 2 mL of overlay medium to

each well. The semi-solid overlay restricts the spread of progeny virus to adjacent cells,

ensuring that discrete plaques are formed.

Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until visible plaques are

formed. The incubation time is virus-dependent.

Plaque Visualization:

Fix the cells by adding 1 mL of 10% formaldehyde and incubating for at least 1 hour.

Carefully remove the overlay medium and formaldehyde.

Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

Gently wash the plates with water and allow them to air dry.

Data Analysis: Count the number of plaques in each well. The percentage of inhibition is

calculated as: [1 - (Plaques in treated well / Plaques in virus control well)] x 100. The IC50

value is determined by plotting the percentage of inhibition against the log of P9R
concentration and fitting the data to a dose-response curve.
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2. Incubate to form
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and mix with virus solution

4. Incubate P9R-virus mixture
(1h at 37°C) for binding

5. Wash cells and infect
monolayer with mixture

6. Incubate for viral
adsorption (1h at 37°C)

7. Remove inoculum and add
semi-solid overlay medium

8. Incubate for plaque
development (2-4 days)

9. Fix cells
(e.g., with formaldehyde)

10. Stain with Crystal Violet

11. Wash, dry, and count plaques

12. Calculate % inhibition
and determine IC50
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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